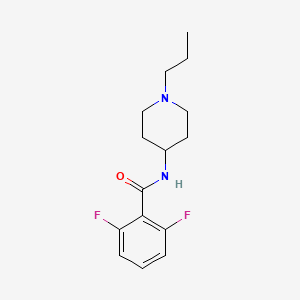

2,6-二氟-N-(1-丙基-4-哌啶基)苯甲酰胺

描述

Synthesis Analysis

The synthesis of 2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide and its derivatives involves multi-step chemical processes. For instance, a detailed synthesis procedure has been reported for a structurally similar compound, where the starting material 2,6-difluorobenzoic acid undergoes several chemical transformations to yield the desired compound (Wang et al., 2013). The overall yield and specific steps may vary depending on the structural requirements of the target molecule.

Molecular Structure Analysis

Molecular structure analysis involves spectroscopic methods and computational chemistry to elucidate the geometry, electronic configuration, and interactions within molecules. Studies on similar compounds, such as 1-Benzyl-4-(N-Boc-amino)piperidine, provide insights into the conformational preferences, molecular orbital analyses (HOMO-LUMO gap), and potential energy surface (PES) studies, offering a deep understanding of the molecular structure and its implications for reactivity and properties (Janani et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of 2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide can be explored through its involvement in various chemical reactions. For example, the reactivity towards nucleophiles and electrophiles, participation in coupling reactions, and its role as a precursor for further chemical transformations are areas of interest. Research on related compounds indicates a variety of chemical reactions, such as nucleophilic substitution and the formation of cocrystals with other molecules, highlighting the versatility of this compound class in chemical synthesis (Jankowski et al., 2006).

Physical Properties Analysis

The physical properties of 2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide, such as melting point, solubility, and crystallinity, are crucial for its handling, formulation, and application in various domains. These properties are determined through experimental measurements and are essential for the material's characterization.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, stability under various conditions, and reactivity with different chemical agents, define the practical applications and handling of the compound. For example, studies on the stability of related fluorinated compounds and their reactions with other reagents can provide insights into the chemical behavior of 2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide (Meiresonne et al., 2015).

科学研究应用

酶抑制和神经学应用

- 抗乙酰胆碱酯酶活性:对哌啶衍生物(包括与2,6-二氟-N-(1-丙基-4-哌啶基)苯甲酰胺结构相似的结构)的研究表明具有显著的抗乙酰胆碱酯酶(anti-AChE)活性。这与神经系统疾病(如阿尔茨海默病)的治疗开发尤为相关。发现苯甲酰部分的取代可以增强活性,表明这些化合物在神经学应用的药物化学中具有潜力 (Sugimoto 等,1990)。

合成方法和化学性质

- 糖基化反应:对氟化化合物(包括与2,6-二氟-N-(1-丙基-4-哌啶基)苯甲酰胺结构相关的化合物)的研究提供了氟取代基对糖基化立体选择性的影响的见解。这项研究对于理解氟化分子的化学性质及其在合成中的应用具有重要意义 (Crich & Vinogradova,2007)。

药物化学和药物开发

- 抗肿瘤酪氨酸激酶抑制剂:对具有类似于2,6-二氟-N-(1-丙基-4-哌啶基)苯甲酰胺结构特征的化合物的研究探索了它们在抗肿瘤酪氨酸激酶抑制剂中的代谢。这些研究旨在了解代谢途径,增强更有效癌症治疗方法的开发。鉴定的主要代谢物表明显着的酶水解,突出了该化合物的代谢和潜在的药代动力学特性 (Gong 等,2010)。

放射性配体开发用于成像

- PET成像剂:合成用于潜在PET成像剂的衍生物(包括2,6-二氟-N-(1-丙基-4-哌啶基)苯甲酰胺的结构类似物)强调了正在进行的开发用于各种疾病的新型诊断工具的研究。这包括努力识别可以靶向体内特定受体或生物标记的新PET配体,提供对疾病机制的见解,并促进个性化医学的进步 (Wang 等,2013)。

作用机制

Target of Action

The primary target of 2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .

Mode of Action

The compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3 , which promotes apoptosis in tumor cells .

Biochemical Pathways

The affected pathway is the HIF-1 pathway, which is involved in the cellular response to hypoxia . The compound’s action on this pathway leads to the upregulation of a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . Overexpression of hif-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, nip3, noxa, or hgtd-p .

Pharmacokinetics

The design and synthesis of the compound were guided by bioisosterism and pharmacokinetic parameters , suggesting that these factors were considered to optimize the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of the compound’s action is the promotion of apoptosis in tumor cells . This is achieved through the upregulation of the expression of cleaved caspase-3 , which is a key player in the execution-phase of cell apoptosis.

Action Environment

The action of 2,6-difluoro-N-(1-propyl-4-piperidinyl)benzamide is influenced by the hypoxic conditions of the tumor microenvironment . Hypoxia is a common characteristic of solid tumors and can influence the efficacy and stability of the compound. The compound’s ability to activate HIF-1 pathways under these conditions allows it to effectively target and induce apoptosis in hypoxic tumor cells .

属性

IUPAC Name |

2,6-difluoro-N-(1-propylpiperidin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F2N2O/c1-2-8-19-9-6-11(7-10-19)18-15(20)14-12(16)4-3-5-13(14)17/h3-5,11H,2,6-10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFPCSJABHDOEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)NC(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-4-{2-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4616816.png)

![2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4616821.png)

![2-[4-(1-naphthyl)-1-piperazinyl]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4616843.png)

![2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4616865.png)

![1-methyl-4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4616868.png)

![N-[3-(methylthio)phenyl]-N'-(3-phenylpropyl)urea](/img/structure/B4616876.png)

![4-({5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B4616881.png)

![N-(2-furylmethyl)-2-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4616888.png)

![2-(3-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4616897.png)

![(2-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4616906.png)

![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-chlorobenzyl)piperazine](/img/structure/B4616916.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B4616932.png)